![molecular formula C7H16O2S2 B14377016 2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) CAS No. 88458-55-3](/img/structure/B14377016.png)
2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) is an organic compound characterized by the presence of thiol groups and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) typically involves the reaction of propane-1,3-diol with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product yield. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Ether derivatives and substituted thiols.
Applications De Recherche Scientifique
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) involves its interaction with molecular targets such as enzymes and proteins. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. The ether linkages provide stability and flexibility to the molecule, allowing it to interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]di(ethane-1-thiol)
- 3,3’-[Propane-1,3-diylbis(oxy)]di(propane-1-thiol)
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) is unique due to its specific combination of thiol and ether groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
88458-55-3 |
|---|---|
Formule moléculaire |
C7H16O2S2 |
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
2-[3-(2-sulfanylethoxy)propoxy]ethanethiol |
InChI |
InChI=1S/C7H16O2S2/c10-6-4-8-2-1-3-9-5-7-11/h10-11H,1-7H2 |
Clé InChI |
TZAAAVZNMQLKCW-UHFFFAOYSA-N |
SMILES canonique |
C(COCCS)COCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


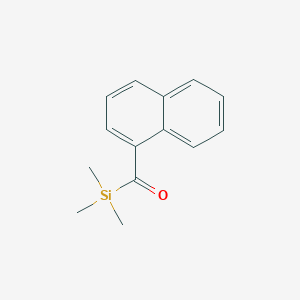
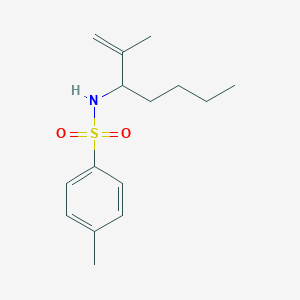
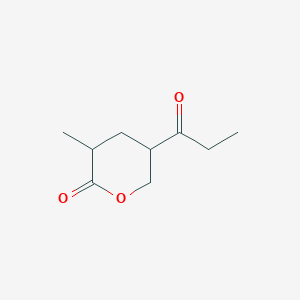
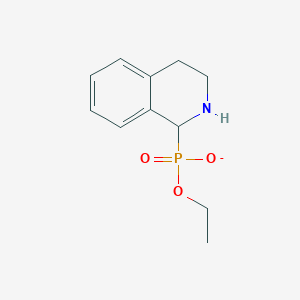
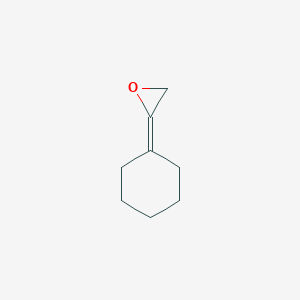
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
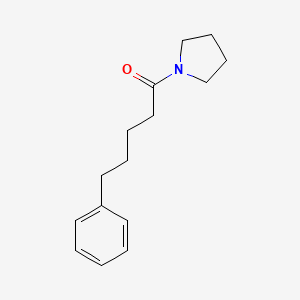
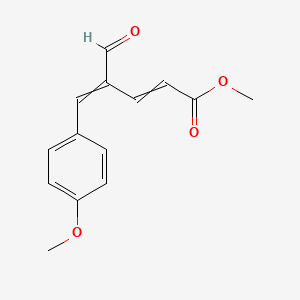
![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
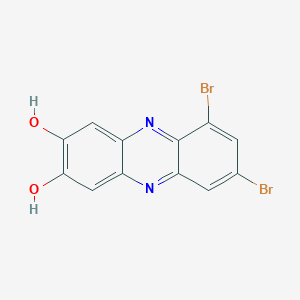
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
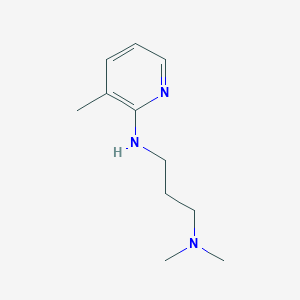
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
